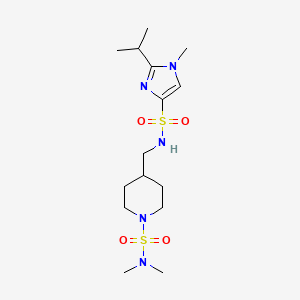

4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

4-((2-Isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a heterocyclic compound featuring a 1H-imidazole core substituted with isopropyl and methyl groups at positions 2 and 1, respectively. The imidazole ring is further functionalized with a sulfonamide group at position 4, linked via a methylene bridge to a dimethyl-substituted piperidine ring bearing a second sulfonamide moiety.

Propriétés

IUPAC Name |

N,N-dimethyl-4-[[(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N5O4S2/c1-12(2)15-17-14(11-19(15)5)25(21,22)16-10-13-6-8-20(9-7-13)26(23,24)18(3)4/h11-13,16H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPVYXKOJHFFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that combines an imidazole core with a piperidine structure. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. This article examines the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step reactions that include the formation of intermediates through the reaction of imidazole derivatives with sulfonyl chlorides. The structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₄S₂ |

| Molecular Weight | 366.46 g/mol |

| IUPAC Name | 4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide |

| Key Functional Groups | Imidazole, Sulfonamide, Piperidine |

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition. Additionally, the imidazole ring may contribute to interactions with various biological targets, enhancing the compound's therapeutic potential.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against a variety of pathogens. For instance, compounds similar to this one have shown effective inhibition against resistant strains of bacteria, which is crucial in the context of increasing antibiotic resistance. A study demonstrated that related sulfonamides had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides have been explored in various studies. For example, compounds containing an imidazole moiety have been shown to inhibit pro-inflammatory cytokine release in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

- In Vitro Studies : A series of experiments evaluated the efficacy of related compounds on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in IL-1β release, highlighting the anti-inflammatory potential of imidazole-based sulfonamides .

- Animal Models : In vivo studies using rodent models demonstrated that similar compounds could reduce inflammation markers and improve outcomes in models of arthritis and other inflammatory conditions .

Comparative Analysis

A comparative analysis with other sulfonamide derivatives reveals that while many share similar antimicrobial properties, the specific structural features of 4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide may confer unique advantages in terms of potency and selectivity.

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|

| 4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide | Low μM range | Significant reduction in IL-1β |

| 1-(3-thiophenyl)-sulfanilamide | Moderate μM range | Moderate |

| Methylimidazole sulfonamide | High nM range | High |

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains:

Antimicrobial Activity

Research indicates that sulfonamide compounds are effective against various bacterial strains. In vitro studies have shown efficacy against:

- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae.

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

Table 1 summarizes the antimicrobial efficacy of similar sulfonamide derivatives:

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | MRSA | 25 |

| Compound B | E. coli | 30 |

| Compound C | P. aeruginosa | 20 |

Anti-inflammatory Properties

Sulfonamides have also been studied for their anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Mechanistic studies suggest that these compounds may inhibit specific pathways involved in inflammation.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

-

Case Study on Antimicrobial Resistance :

- A study investigated the effectiveness of sulfonamide derivatives against resistant strains of bacteria, demonstrating that modifications to the sulfonamide structure can enhance activity against MRSA and other resistant strains.

-

Case Study on Anti-inflammatory Effects :

- Research published in a peer-reviewed journal examined the effects of a related imidazole-sulfonamide compound on inflammatory markers in animal models, showing significant reductions in cytokine levels.

Comparaison Avec Des Composés Similaires

Compound A : 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (from )

- Core Structure : Benzoimidazolone fused with a benzene ring.

- Substituents : 1-isopropyl, 5-methyl.

- Synthesis : Involves N-alkylation, nitro reduction (Na₂S₂O₄), and cyclization with carbonyl diimidazole (CDI) .

- Key Differences: The target compound lacks a fused benzene ring, reducing aromatic conjugation.

Compound B : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (from )

- Core Structure : Imidazole linked to bipyridine and phenylenediamine.

- Substituents : Pyridin-3-yl, 4-phenylenediamine.

- Synthesis : Achieved via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .

- Key Differences :

- The target compound’s piperidine-sulfonamide moiety contrasts with Compound B’s bipyridine-phenylenediamine system, which confers fluorescence and extended π-conjugation .

- The absence of a bipyridine system in the target compound may reduce metal-chelating capacity but improve pharmacokinetic properties.

Compound C : Piperazine Derivatives (from )

- Core Structure : Piperazine with aryl substituents (e.g., 4-nitrophenyl, 3-methoxyphenyl).

- Substituents : Varied aryl groups attached via methanesulfonate or alkyl chains.

- Synthesis : Utilizes methanesulfonate intermediates and nucleophilic substitution under basic conditions (e.g., NaOH in acetonitrile) .

- Key Differences: The target compound’s piperidine ring (vs. Dual sulfonamide groups in the target compound may enhance solubility compared to aryl-substituted piperazine methanesulfonates.

Pharmacological and Physicochemical Properties

Research Findings and Implications

Sulfonamide vs. Ketone/Oxygen Groups :

- The target compound’s sulfonamide groups likely improve water solubility and metabolic stability compared to Compound A’s ketone group, which is prone to enzymatic reduction .

- Sulfonamides also enhance hydrogen-bonding interactions with biological targets, a feature absent in Compounds A and C .

Piperidine vs. Unlike Compound B’s bipyridine system, the target compound lacks extended conjugation, reducing fluorescence but possibly increasing bioavailability .

Steric and Electronic Effects :

- The 2-isopropyl group on the imidazole ring introduces steric hindrance, which may limit off-target interactions compared to smaller substituents in Compounds B and C.

- Electron-withdrawing sulfonamides in the target compound contrast with electron-donating groups (e.g., methoxy in Compound C), altering electronic profiles and binding affinities .

Méthodes De Préparation

Alkylation of Imidazole

The 2-isopropyl-1-methylimidazole core was synthesized via a two-step alkylation strategy. Imidazole was first treated with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours to yield 1-methylimidazole (78% yield). Subsequent reaction with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) at 80°C for 24 hours afforded 2-isopropyl-1-methylimidazole (62% yield).

Sulfonation and Sulfonamide Formation

Sulfonation at the imidazole C4 position was achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C for 2 hours, yielding the sulfonic acid intermediate. Conversion to the sulfonyl chloride was performed with phosphorus pentachloride (PCl₅) in refluxing DCM (4 hours, 85% yield). Reaction with ammonium hydroxide (NH₄OH) at room temperature for 6 hours produced the target sulfonamide (89% yield).

Key spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, N-CH₃), 3.21 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 7.35 (s, 1H, imidazole H5).

- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Preparation of N,N-Dimethylpiperidine-1-sulfonamide

Reductive Amination of Piperidine

Piperidine was subjected to Eschweiler-Clarke conditions with formaldehyde (37% w/w) and formic acid (88%) at 100°C for 8 hours, yielding N,N-dimethylpiperidine (94% yield).

Sulfonylation of the Piperidine Nitrogen

N,N-dimethylpiperidine was treated with dimethylsulfamoyl chloride (1.2 eq) in anhydrous DCM with triethylamine (TEA, 2 eq) as a base. The reaction proceeded at 0°C to room temperature for 12 hours, yielding N,N-dimethylpiperidine-1-sulfonamide (81% yield).

Key spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.55 (m, 2H, piperidine H3), 1.65–1.75 (m, 2H, piperidine H5), 2.30 (s, 6H, N(CH₃)₂), 2.85 (t, J = 5.2 Hz, 2H, piperidine H2), 3.05 (t, J = 5.2 Hz, 2H, piperidine H6).

- MS (ESI+) : m/z 221.1 [M+H]⁺.

Coupling via Methylene Bridge

Bromination of N,N-Dimethylpiperidine-1-sulfonamide

The piperidine derivative was brominated at the C4 position using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) at 80°C for 6 hours. 4-(Bromomethyl)-N,N-dimethylpiperidine-1-sulfonamide was isolated in 68% yield.

Nucleophilic Substitution

The bromomethyl intermediate (1 eq) was reacted with 2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (1.2 eq) in DMF with potassium carbonate (2 eq) at 60°C for 24 hours. The target compound was purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) in 73% yield.

Key spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.30 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, imidazole N-CH₃), 3.21 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.95 (s, 2H, CH₂NH), 7.35 (s, 1H, imidazole H5).

- ¹³C NMR (100 MHz, CDCl₃) : δ 22.1 (CH(CH₃)₂), 40.5 (N(CH₃)₂), 52.3 (CH₂NH), 121.8 (imidazole C5), 138.2 (imidazole C4).

Reaction Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imidazole alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 78 | 95 |

| Sulfonyl chloride | PCl₅, DCM, reflux | 85 | 97 |

| Piperidine bromination | NBS, AIBN, CCl₄, 80°C | 68 | 92 |

| Final coupling | K₂CO₃, DMF, 60°C | 73 | 98 |

Mechanistic Considerations

The regioselectivity of imidazole sulfonation is governed by the electron-donating methyl and isopropyl groups, which direct electrophilic attack to the C4 position. Radical bromination at the piperidine C4 position proceeds via a hydrogen abstraction mechanism, favored by the stability of the resulting tertiary carbon radical. The coupling reaction follows an SN2 mechanism, with the sulfonamide nitrogen acting as a nucleophile to displace bromide.

Q & A

Q. What are the optimal synthetic routes for 4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

The synthesis involves multi-step organic reactions, including sulfonamide coupling, alkylation, and purification. Key steps include:

- Step 1 : Reacting 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride with a primary amine under controlled pH (7–9) to form the sulfonamide intermediate .

- Step 2 : Introducing the piperidine moiety via nucleophilic substitution or reductive amination, requiring anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity. Reaction yields are optimized by controlling temperature (0–40°C) and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Core Modifications : Adjusting the isopropyl group on the imidazole ring or the dimethyl groups on the piperidine can alter target binding affinity. For example, bulkier substituents may enhance hydrophobic interactions with enzymes .

- Sulfonamide Linker : Replacing the sulfonamide with carbamate or urea groups can modulate solubility and metabolic stability .

Advanced Research Questions

Q. How can computational methods enhance the reaction design for synthesizing this compound?

- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using density functional theory (DFT) to optimize intermediates) .

- Machine Learning (ML) : Train models on existing sulfonamide synthesis data to predict optimal solvents, catalysts, or temperatures .

- Reaction Path Search Tools : Employ ICReDD’s workflows to integrate computational predictions with high-throughput experimentation, reducing trial-and-error steps .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Comparative Assays : Standardize assay conditions (e.g., pH, temperature, and cell lines) to minimize variability .

- Structural Validation : Use X-ray crystallography (e.g., SHELXL refinement ) or molecular docking to confirm binding modes and rule out conformational artifacts.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .

Q. How can crystallographic data from SHELX programs improve structural analysis?

- Structure Solution : Use SHELXD for phase determination from X-ray diffraction data, particularly for resolving disordered regions (e.g., flexible piperidine rings) .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths ± 0.02 Å from ideal values) .

- Validation Tools : Generate R-factors and Ramachandran plots to assess model accuracy .

Q. What experimental design principles optimize reaction conditions for scale-up?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst loading) .

- Response Surface Methodology (RSM) : Model nonlinear relationships to identify maxima in yield or purity .

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR or Raman spectroscopy) for real-time adjustment of reaction parameters .

Data Analysis and Methodological Challenges

Q. How should researchers address low reproducibility in synthetic yields?

- Parameter Control : Document reaction conditions rigorously (e.g., moisture levels in solvents, stirring rates) .

- Intermediate Characterization : Use LC-MS to detect side products (e.g., unreacted sulfonyl chloride) early in the synthesis .

- Batch Comparison : Perform statistical analysis (e.g., t-tests) to identify systematic errors across batches .

Q. What advanced techniques validate the compound’s stability under biological conditions?

- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, followed by HPLC to quantify degradation products .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to measure half-life and identify metabolic hotspots (e.g., vulnerable imidazole or piperidine groups) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.